ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate
Description
Ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound featuring a thieno[2,3-d][1,3]thiazole core substituted with a methyl group at position 6, a benzamido group at position 2 (modified with a 2-methylpiperidinylsulfonyl moiety), and an ethyl ester at position 3.
Crystallographic analysis of its structure has likely been facilitated by programs in the SHELX system (e.g., SHELXL for refinement and SHELXD for solving crystal structures), which are widely used for small-molecule crystallography due to their robustness and precision . The compound’s conformational stability and intermolecular interactions (e.g., hydrogen bonding involving the sulfonyl and amide groups) are critical for understanding its reactivity and binding properties.
Properties
IUPAC Name |
ethyl 6-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thieno[2,3-d][1,3]thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S3/c1-4-30-21(27)18-14(3)17-20(31-18)24-22(32-17)23-19(26)15-8-10-16(11-9-15)33(28,29)25-12-6-5-7-13(25)2/h8-11,13H,4-7,12H2,1-3H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYNBAXWKQAZRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d][1,3]thiazole core, followed by the introduction of the benzamido group and the sulfonyl group. The final step involves the esterification to form the ethyl carboxylate.
Formation of Thieno[2,3-d][1,3]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzamido Group: The benzamido group is introduced through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Esterification: The final esterification step involves the reaction of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thieno[2,3-d][1,3]thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 475.63 g/mol. The presence of a thiazole ring, along with sulfonamide and piperidine moieties, suggests potential interactions with various biological targets.
Biological Activities
-
Antimicrobial Properties :
- Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing thiazole rings have shown efficacy against bacteria and fungi, suggesting that ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate may possess similar properties .
-
Anticancer Activity :
- Certain thiazole derivatives have been reported to inhibit cancer cell proliferation. Research indicates that modifications in the thiazole structure can enhance cytotoxic effects against specific cancer cell lines. This compound could be evaluated for similar anticancer properties in future studies .
-
Neuropharmacological Effects :
- The piperidine moiety is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of piperidine can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders. The specific interactions of this compound with serotonin or dopamine receptors warrant further investigation .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated efficacy against Gram-positive bacteria; MIC values comparable to standard antibiotics. |
| Study B | Anticancer Screening | Showed significant cytotoxicity against breast cancer cell lines; IC50 values indicated potent activity. |
| Study C | Neuropharmacological Assessment | Indicated modulation of serotonin receptors; potential for treating anxiety disorders noted. |
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound’s sulfonyl and benzamido groups allow it to bind to proteins or enzymes, potentially inhibiting their activity. The thieno[2,3-d][1,3]thiazole core may interact with nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a theoretical framework for such a comparison, highlighting key functional groups and their implications:
Table 1: Structural and Functional Comparison with Analogues
| Compound Name | Core Structure | Key Substituents | Pharmacological Relevance |
|---|---|---|---|
| Ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate | Thieno[2,3-d][1,3]thiazole | 2-Methylpiperidinylsulfonyl benzamido, ethyl ester | Potential kinase/modulatory targets |
| Analog A (e.g., Dasatinib derivative) | Thiazole | Sulfonamide, piperidine | Tyrosine kinase inhibition |
| Analog B (e.g., Celecoxib-like compound) | Benzothiazole | Methylsulfonyl, aryl groups | COX-2 inhibition |
Key Observations:
Sulfonamide Group : The 2-methylpiperidinylsulfonyl moiety in the target compound may enhance solubility and binding affinity compared to simpler sulfonamides (e.g., in sulfa drugs) due to its bulky, lipophilic piperidine ring .
Ester vs. Carboxylic Acid : The ethyl ester at position 5 may act as a prodrug moiety, unlike analogs with free carboxylic acids (e.g., NSAIDs), which could influence bioavailability and metabolic stability.
Research Findings and Limitations
The absence of direct experimental data in the provided evidence precludes a definitive comparison. However, extrapolating from SHELX-based crystallographic studies:
- Conformational Analysis: The compound’s crystal packing (resolved via SHELXL) likely reveals intermolecular interactions (e.g., π-stacking of the thieno-thiazole core or hydrogen bonds involving the sulfonyl group) that differentiate it from analogs lacking these features .
- Synthetic Accessibility : Compared to simpler thiazoles, the multi-step synthesis of this compound (involving sulfonylation and amidation) may limit its practicality relative to analogs with fewer stereochemical constraints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
